4-Ethynyl-3-fluorobenzaldehyde
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Overview
Description
4-Ethynyl-3-fluorobenzaldehyde is an organic compound with the molecular formula C9H5FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethynyl group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3-fluorobenzaldehyde typically involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent to produce 4-fluorobenzaldehyde . The ethynyl group can then be introduced through a Sonogashira coupling reaction, which involves the reaction of 4-fluorobenzaldehyde with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same halogen-exchange and Sonogashira coupling reactions, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-3-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Ethynyl-3-fluorobenzoic acid.
Reduction: 4-Ethynyl-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
3-Fluorobenzaldehyde: Similar structure but lacks the ethynyl group at the 4-position.
4-Ethynylbenzaldehyde: Lacks the fluorine atom, which affects its reactivity and interaction with biological targets.
Uniqueness
4-Ethynyl-3-fluorobenzaldehyde is unique due to the presence of both the ethynyl and fluorine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5FO |
---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
4-ethynyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H5FO/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-6H |
InChI Key |
VLYLOYGFKKXKNO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C=O)F |
Origin of Product |
United States |
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